Cas no 53901-55-6 (2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid)
![2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid structure](https://it.kuujia.com/scimg/cas/53901-55-6x500.png)
53901-55-6 structure
Nome del prodotto:2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid
2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid
- DTXSID001179579
- 2-[[3-(4-Hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid
- N-(4'-hydroxycinnamoyl)-anthranilic acid
- 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic Acid
- SCHEMBL2778920
- Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-, (E)-
- p-coumaroylanthranilic acid
- 2-[(2E)-3-(4-hydroxyphenyl)prop-2-enamido]benzoic acid
- CHEMBL4516367
- AKOS009370769
- 115610-36-1
- Dianthramide P
- DTXSID401316674
- CHEBI:174705
- BDBM50512063
- UNII-24HT67X53Y
- Benzoic acid, 2-(((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-
- N-p-Coumarylanthranilic acid
- Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-
- Avenanthramide 1p
- Avenanthramide D
- 2-[[(2E)-3-(4-Hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid
- MFCD13554294
- N-[4-Hydroxy-(E)-cinnamoyl]-anthranilic acid
- 24HT67X53Y
- N-(E)-p-Coumaroylanthranilic acid
- 2-(((2E)-3-(4-Hydroxyphenyl)-1-oxo-2-propen-1-yl)amino)benzoic acid
- 53901-55-6
-
- Inchi: InChI=1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)
- Chiave InChI: INBHLTYBRKASIZ-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O
Proprietà calcolate
- Massa esatta: 283.08449
- Massa monoisotopica: 283.08445790g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 399
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Superficie polare topologica: 86.6Ų
- XLogP3: 3.6
Proprietà sperimentali
- PSA: 86.63
2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid Letteratura correlata
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
53901-55-6 (2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid) Prodotti correlati
- 2549023-64-3(6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole)
- 2140789-80-4(2-hydroxy-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid)
- 2384846-77-7(2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide)
- 1995955-43-5(2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid)
- 2138076-11-4(5-(3-amino-4,5-difluorophenyl)thiophene-2-carbaldehyde)
- 1592004-78-8(5-Bromomethyl-6-fluoro-1H-benzimidazole)
- 2223829-39-6(4-[1-[[1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl]-4-piperidinyl]-3,3-dimethyl-2-azetidinone)
- 2640962-49-6(3-chloro-4-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyridine)
- 1448001-24-8((4R)-4-Amino-1-pentanol)
- 1485398-05-7(phenyl 3-hydroxy-3-methylazetidine-1-carboxylate)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
